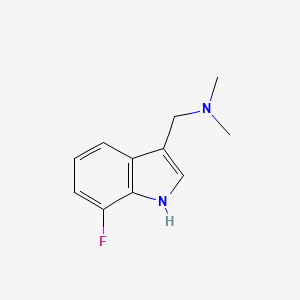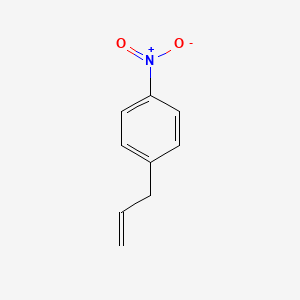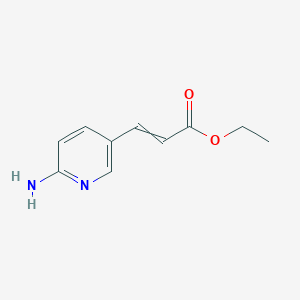
1-Phenyl-2-propenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Vinylbenzyl acetate: is an organic compound with the molecular formula C11H12O2 1-Phenyl-2-propenyl acetate or acetic acid 1-phenylallyl ester . This compound is characterized by its vinyl group attached to a benzyl acetate structure, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-Vinylbenzyl acetate can be synthesized through various methods. One common approach involves the esterification of alpha-vinylbenzyl alcohol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of alpha-vinylbenzyl acetate often involves the acetylene method or the ethylene method . The acetylene method involves the reaction of acetylene with acetic acid under atmospheric pressure using activated carbon-zinc acetate as a catalyst. The ethylene method, on the other hand, uses ethylene, acetic acid, and oxygen with palladium or gold as the main catalyst and potassium acetate as a cocatalyst.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Vinylbenzyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it to alpha-vinylbenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed.
Major Products:
Oxidation: Alpha-vinylbenzaldehyde or alpha-vinylbenzoic acid.
Reduction: Alpha-vinylbenzyl alcohol.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-Vinylbenzyl acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and copolymers through polymerization reactions.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of adhesives, coatings, and resins.
Wirkmechanismus
The mechanism of action of alpha-vinylbenzyl acetate depends on its specific application. In polymer synthesis, it acts as a monomer, readily undergoing polymerization reactions to yield polymers and copolymers. The vinyl group allows for easy incorporation into polymer chains, enhancing the material’s properties.
Vergleich Mit ähnlichen Verbindungen
Alpha-Vinylbenzyl alcohol: Similar in structure but with a hydroxyl group instead of an acetate group.
Cinnamyl acetate: Contains a similar vinylbenzyl structure but with a different substitution pattern.
Phenylallyl acetate: Another related compound with a similar backbone.
Uniqueness: Alpha-Vinylbenzyl acetate is unique due to its specific combination of a vinyl group and an acetate ester, which imparts distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
7217-71-2 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
1-phenylprop-2-enyl acetate |
InChI |
InChI=1S/C11H12O2/c1-3-11(13-9(2)12)10-7-5-4-6-8-10/h3-8,11H,1H2,2H3 |
InChI-Schlüssel |
WAUKBOOEPYNAGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Bromo-5H-pyrrolo[2,3-b]pyrazine-5,7-diyl)dimethanol](/img/structure/B8794505.png)











![5-(Chloromethyl)benzo[b]thiophene](/img/structure/B8794608.png)

